molecular formula C9H10BrNO3 B1524289 3-Amino-5-bromo-4-methoxy-benzoic acid methyl ester CAS No. 40258-74-0

3-Amino-5-bromo-4-methoxy-benzoic acid methyl ester

Cat. No.: B1524289
CAS No.: 40258-74-0
M. Wt: 260.08 g/mol
InChI Key: PYCQPIBSIRPHGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-5-bromo-4-methoxy-benzoic acid methyl ester is an organic compound with the molecular formula C9H10BrNO3. It is a derivative of benzoic acid, featuring an amino group, a bromine atom, and a methoxy group attached to the benzene ring, along with a methyl ester functional group. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.

Mechanism of Action

Target of Action

Similar compounds have been used in the synthesis of vegfr-2 inhibitors , which suggests that this compound may also target VEGFR-2 or similar proteins.

Mode of Action

It is known that similar compounds can undergo reactions at the benzylic position, involving free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure and its interaction with its targets.

Biochemical Pathways

Similar compounds have been used in the suzuki–miyaura coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction. This suggests that the compound may affect pathways involving carbon–carbon bond formation.

Result of Action

Similar compounds have been used in the synthesis of vegfr-2 inhibitors , suggesting that this compound may have a role in inhibiting angiogenesis, the formation of new blood vessels.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-bromo-4-methoxy-benzoic acid methyl ester typically involves multi-step organic reactions. One common method includes:

    Bromination: Starting with 4-methoxybenzoic acid, bromination is carried out using bromine in the presence of a catalyst like iron(III) bromide to introduce the bromine atom at the meta position.

    Nitration and Reduction: The brominated product undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce a nitro group. This is followed by reduction using a reducing agent like tin(II) chloride in hydrochloric acid to convert the nitro group to an amino group.

    Esterification: Finally, the carboxylic acid group is esterified using methanol and a strong acid catalyst like sulfuric acid to form the methyl ester.

Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for bromination and nitration, and large-scale reduction and esterification processes to ensure high yield and purity.

Types of Reactions:

    Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.

    Reduction: The nitro group can be reduced back to an amino group using reducing agents like tin(II) chloride.

    Substitution: The bromine atom can undergo nucleophilic substitution reactions with various nucleophiles like amines or thiols to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Tin(II) chloride in hydrochloric acid.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: 3-Nitro-5-bromo-4-methoxy-benzoic acid methyl ester.

    Reduction: this compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Amino-5-bromo-4-methoxy-benzoic acid methyl ester is used in several scientific research applications:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

    4-Amino-3-bromo-5-methoxy-benzoic acid methyl ester: Similar structure but with different positions of the amino and methoxy groups.

    3-Amino-4-methoxy-benzoic acid methyl ester: Lacks the bromine atom.

    3-Bromo-4-methoxy-benzoic acid methyl ester: Lacks the amino group.

Uniqueness: 3-Amino-5-bromo-4-methoxy-benzoic acid methyl ester is unique due to the specific positions of its functional groups, which confer distinct chemical reactivity and biological activity compared to its similar compounds.

Properties

IUPAC Name

methyl 3-amino-5-bromo-4-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO3/c1-13-8-6(10)3-5(4-7(8)11)9(12)14-2/h3-4H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYCQPIBSIRPHGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Br)C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20679530
Record name Methyl 3-amino-5-bromo-4-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20679530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40258-74-0
Record name Methyl 3-amino-5-bromo-4-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20679530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-5-bromo-4-methoxy-benzoic acid methyl ester
Reactant of Route 2
Reactant of Route 2
3-Amino-5-bromo-4-methoxy-benzoic acid methyl ester
Reactant of Route 3
Reactant of Route 3
3-Amino-5-bromo-4-methoxy-benzoic acid methyl ester
Reactant of Route 4
Reactant of Route 4
3-Amino-5-bromo-4-methoxy-benzoic acid methyl ester
Reactant of Route 5
Reactant of Route 5
3-Amino-5-bromo-4-methoxy-benzoic acid methyl ester
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
3-Amino-5-bromo-4-methoxy-benzoic acid methyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.